Lisinopril

Description

This compound is an angiotensin converting enzyme inhibitor (ACEI) used to treat hypertension, heart failure, and myocardial infarction. This compound and [captopril] are the only ACEIs that are not prodrugs. It functions by inhibition of angiotensin converting enzyme as well as the renin angiotensin aldosterone system. ACEIs are commonly used as a first line therapy in the treatment of hypertension, along with thiazide diuretics or beta blockers. this compound was granted FDA approval on 29 December 1987.

This compound anhydrous is an Angiotensin Converting Enzyme Inhibitor. The mechanism of action of this compound anhydrous is as an Angiotensin-converting Enzyme Inhibitor.

This compound is an angiotensin-converting enzyme (ACE) inhibitor widely used in the therapy of hypertension and heart failure. This compound is associated with a low rate of transient serum aminotransferase elevations and has been linked to rare instances of acute liver injury that can be severe and even fatal.

This compound is an orally bioavailable, long-acting angiotensin-converting enzyme (ACE) inhibitor with antihypertensive activity. This compound, a synthetic peptide derivative, specifically and competitively inhibits ACE, which results in a decrease in the production of the potent vasoconstrictor angiotensin II and, so, diminished vasopressor activity. In addition, angiotensin II-stimulated aldosterone secretion by the adrenal cortex is decreased which results in a decrease in sodium and water retention and an increase in serum potassium.

This compound Anhydrous is the anhydrous form of the long-acting angiotensin-converting enzyme (ACE) inhibitor this compound with antihypertensive activity. This compound, a synthetic peptide derivative, competitively binds to and inhibits ACE, thereby blocking the conversion of angiotensin I to angiotensin II. This prevents the potent vasoconstrictive actions of angiotensin II and results in vasodilation. This compound also decreases angiotensin II-induced aldosterone secretion by the adrenal cortex, which leads to an increase in sodium excretion and subsequently increases water outflow.

This compound ANHYDROUS is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1987 and has 7 approved and 28 investigational indications. This drug has a black box warning from the FDA.

One of the ANGIOTENSIN-CONVERTING ENZYME INHIBITORS (ACE inhibitors), orally active, that has been used in the treatment of hypertension and congestive heart failure.

See also: Captopril (related); Enalapril (related); Enalaprilat (related) ... View More ...

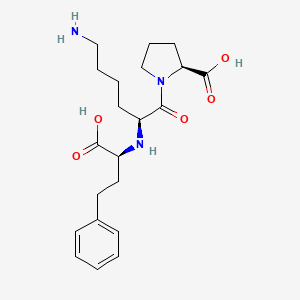

Structure

3D Structure

Properties

IUPAC Name |

(2S)-1-[(2S)-6-amino-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]hexanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31N3O5/c22-13-5-4-9-16(19(25)24-14-6-10-18(24)21(28)29)23-17(20(26)27)12-11-15-7-2-1-3-8-15/h1-3,7-8,16-18,23H,4-6,9-14,22H2,(H,26,27)(H,28,29)/t16-,17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLAWWYSOJDYHDC-BZSNNMDCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CCCCN)NC(CCC2=CC=CC=C2)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CCCCN)N[C@@H](CCC2=CC=CC=C2)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

83915-83-7 (Parent) | |

| Record name | Lisinopril | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076547983 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6040537 | |

| Record name | Lisinopril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6040537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Lisinopril | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001938 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

97 mg/mL | |

| Record name | Lisinopril | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00722 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lisinopril | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001938 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

76547-98-3, 77726-95-5, 83915-83-7 | |

| Record name | Lisinopril | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76547-98-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lisinopril | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076547983 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Proline, 1-(N2-(1-carboxy-3-phenylpropyl)-L-lysyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077726955 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lisinopril | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00722 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | lisinopril | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758151 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | lisinopril | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=751176 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Lisinopril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6040537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lisinopril | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.332 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LISINOPRIL ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Q3P4BS2FD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LISINOPRIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6852 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Lisinopril | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001938 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Lisinopril-Bradykinin Axis: A Technical Guide to Enhanced Vasodilation Pathways

Abstract

Lisinopril, a potent angiotensin-converting enzyme (ACE) inhibitor, exerts its antihypertensive effects primarily through the renin-angiotensin-aldosterone system (RAAS). However, a significant component of its therapeutic efficacy, particularly its profound impact on vascular tone, is attributable to its potentiation of the kallikrein-kinin system. By inhibiting ACE, this compound prevents the degradation of bradykinin, a powerful vasodilator peptide. This guide provides an in-depth technical exploration of the molecular mechanisms by which this compound enhances bradykinin-mediated vasodilation. We will dissect the signaling cascades, from receptor activation to the production of downstream effectors like nitric oxide (NO) and prostaglandins, and detail the experimental methodologies required to investigate these pathways. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this critical pharmacological interaction.

Introduction: The Dual Role of Angiotensin-Converting Enzyme

Angiotensin-converting enzyme (ACE) is a dipeptidyl carboxypeptidase that plays a pivotal role in two counter-regulatory physiological systems: the renin-angiotensin-aldosterone system (RAAS) and the kallikrein-kinin system.[1][2]

-

In the RAAS: ACE catalyzes the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II.[3][4] Angiotensin II elevates blood pressure by directly constricting blood vessels, stimulating aldosterone secretion (leading to sodium and water retention), and increasing sympathetic nervous activity.[2][3]

-

In the Kallikrein-Kinin System: ACE, also known as kininase II, is the primary enzyme responsible for the degradation and inactivation of bradykinin, a potent vasodilator.[3][5]

This compound's therapeutic action is rooted in its inhibition of ACE.[4][5] This inhibition has a dual effect: it decreases the production of the vasoconstrictor angiotensin II and simultaneously prevents the breakdown of the vasodilator bradykinin.[1][2] This synergistic action is fundamental to the blood pressure-lowering effects of this compound and other ACE inhibitors.[1] In fact, the affinity of ACE appears to be higher for bradykinin than for angiotensin I, suggesting that ACE inhibitors may be more effective at preventing bradykinin degradation than at blocking angiotensin II production.[6]

The Bradykinin-Mediated Vasodilation Cascade

The accumulation of bradykinin in the vascular microenvironment, facilitated by this compound, initiates a powerful signaling cascade that leads to smooth muscle relaxation and vasodilation. This process is predominantly mediated by the bradykinin B2 receptor (B2R), a G-protein coupled receptor (GPCR) constitutively expressed on endothelial cells.[7][8]

B2 Receptor Activation and Downstream Signaling

Upon binding of bradykinin, the B2R undergoes a conformational change, activating associated heterotrimeric G-proteins, primarily Gαq/11 and Gαi.[8][9]

-

Activation of Gαq/11: This pathway stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[9][10]

-

Activation of Gαi: This can inhibit adenylyl cyclase, though its primary role in this context is linked to the activation of other signaling pathways, such as the mitogen-activated protein kinase (MAPK) cascades.[8][12]

The rise in intracellular calcium is a critical event, leading to the activation of key enzymes responsible for the synthesis of vasodilatory molecules.

Caption: this compound enhances bradykinin signaling for vasodilation.

Key Mediators: Nitric Oxide and Prostaglandins

The increased intracellular calcium concentration activates two primary enzymatic pathways within the endothelial cell, leading to the production of powerful, short-lived vasodilators.[7]

2.2.1. The Nitric Oxide Synthase (NOS) Pathway The elevation in cytosolic Ca2+ binds to calmodulin, and this Ca2+-calmodulin complex activates endothelial nitric oxide synthase (eNOS).[7] eNOS catalyzes the production of nitric oxide (NO) from L-arginine.[13] NO, a lipophilic gas, rapidly diffuses from the endothelium to the adjacent vascular smooth muscle cells. There, it activates soluble guanylate cyclase (sGC), which converts GTP to cyclic GMP (cGMP). Elevated cGMP levels activate protein kinase G (PKG), which in turn phosphorylates several targets that collectively reduce intracellular Ca2+ concentration in the smooth muscle cell and desensitize the contractile machinery to calcium, resulting in relaxation and vasodilation.[7]

2.2.2. The Cyclooxygenase (COX) Pathway The increase in intracellular Ca2+ also stimulates cytosolic phospholipase A2 (cPLA2).[10] This enzyme liberates arachidonic acid from membrane phospholipids.[10] Arachidonic acid is then metabolized by cyclooxygenase (COX) enzymes (COX-1 and COX-2) to produce various prostanoids. In vascular tissue, the predominant products are the vasodilators prostacyclin (PGI2) and prostaglandin E2 (PGE2).[10] These prostanoids diffuse to smooth muscle cells and bind to their respective G-protein coupled receptors, leading to an increase in cyclic AMP (cAMP) and subsequent smooth muscle relaxation.[10][14]

Experimental Validation and Methodologies

A multi-faceted approach is required to rigorously investigate the effects of this compound on bradykinin-mediated vasodilation. This involves a combination of ex vivo vascular reactivity studies and in vitro cellular and molecular assays.

Ex Vivo Vascular Reactivity Assessment

This is a cornerstone technique to directly measure the physiological response of blood vessels.

Protocol: Wire Myography for Isolated Arteries

-

Vessel Dissection and Mounting:

-

Human subcutaneous resistance arteries or animal (e.g., rat mesenteric) arteries are carefully dissected in cold, oxygenated physiological salt solution (PSS).[15]

-

A small arterial segment (approx. 2 mm) is mounted on two fine wires in the jaws of a wire myograph. One wire is attached to a force transducer and the other to a micrometer.[15]

-

-

Normalization:

-

The vessel is stretched to its optimal resting tension, which corresponds to a physiological transmural pressure. This step is crucial for obtaining reproducible and physiologically relevant data.

-

-

Viability and Pre-constriction:

-

The vessel's viability is tested with a depolarizing solution (e.g., high potassium PSS) or a vasoconstrictor like phenylephrine or the thromboxane A2 analog U46619.[15]

-

Once a stable contraction is achieved (pre-constriction), the vessel is ready for the assessment of vasodilator responses.

-

-

Cumulative Concentration-Response Curve:

-

Bradykinin is added to the organ bath in a cumulative, stepwise manner (e.g., 10⁻¹¹ to 10⁻⁸ M).[16]

-

The relaxation at each concentration is recorded as a percentage of the pre-constriction tone.

-

-

Investigating the Role of this compound:

-

The entire experiment is repeated after pre-incubating the arterial segments with this compound (e.g., 10⁻⁶ M) for a defined period (e.g., 30 minutes). A leftward shift in the bradykinin concentration-response curve indicates potentiation.

-

-

Mechanistic Dissection:

Caption: Workflow for vascular reactivity studies using wire myography.

In Vitro Measurement of Nitric Oxide Production

Directly quantifying NO production from endothelial cells provides molecular evidence for the proposed mechanism.

Protocol: NO Measurement in Cultured Endothelial Cells

-

Cell Culture:

-

Human Umbilical Vein Endothelial Cells (HUVECs) are cultured to confluence on appropriate plates.[19]

-

-

Cell Treatment:

-

Cells are pre-treated with this compound or a vehicle control for a specified time.

-

Subsequently, cells are stimulated with bradykinin.

-

-

NO Detection and Quantification:

-

Several methods can be employed, each with distinct advantages and limitations:

-

Griess Assay: This colorimetric assay measures nitrite (NO₂⁻), a stable breakdown product of NO in the culture supernatant. It is useful for endpoint measurements but lacks specificity and is not suitable for kinetic studies.[13][20]

-

Chemiluminescence: This highly sensitive technique involves the reaction of NO with ozone, producing light that is detected by a photomultiplier tube. It can measure NO directly from liquid or gas-phase samples.[21][22]

-

Electrochemical Sensors: NO-selective electrodes provide real-time, direct measurement of NO release from cells, offering excellent temporal resolution.[13][20][23]

-

Fluorescent Dyes: DAF-FM diacetate is a cell-permeable dye that fluoresces upon reacting with NO, allowing for visualization by microscopy or quantification by plate reader.

-

-

Quantitative Data Summary

The following table summarizes expected outcomes from the described experimental protocols, illustrating the potentiation effect of this compound.

| Experimental Condition | Bradykinin EC₅₀ (nM) | Max Relaxation (%) | NO Production (Fold Change over Basal) |

| Control | 10.5 ± 1.2 | 85 ± 5 | 4.5 ± 0.8 |

| + this compound (1 µM) | 1.2 ± 0.3 | 95 ± 3 | 9.8 ± 1.5 |

| + this compound + L-NAME | 8.9 ± 1.0 | 40 ± 6 | 1.2 ± 0.2 |

| + this compound + Indomethacin | 2.5 ± 0.4 | 70 ± 4 | 9.5 ± 1.3 |

Values are representative and will vary based on tissue type and specific experimental conditions.

Conclusion and Broader Implications

The inhibition of ACE by this compound leads to a clinically significant potentiation of the bradykinin-mediated vasodilation pathway. This is not a secondary or minor effect but a core component of the drug's mechanism of action. By preventing bradykinin degradation, this compound ensures a sustained activation of B2 receptors on endothelial cells, leading to enhanced production of nitric oxide and vasodilatory prostaglandins. This dual action—suppressing a potent vasoconstrictor system (RAAS) while augmenting a powerful vasodilator system (kallikrein-kinin)—underpins the high therapeutic efficacy of this compound in managing hypertension and heart failure.[4][24]

Understanding this intricate interplay is crucial for drug development professionals. It explains not only the therapeutic benefits but also a key side effect: the persistent dry cough and the rare but serious angioedema associated with ACE inhibitors are direct consequences of increased bradykinin levels.[1][25] Future research may focus on selectively modulating these pathways to maximize cardiovascular protection while minimizing adverse effects. The experimental frameworks detailed herein provide a robust foundation for such investigations.

References

- Kaplan, A. P. (2010). The bradykinin-forming cascade in anaphylaxis and ACE-inhibitor induced angioedema/airway obstruction. Frontiers in Bioscience, S2, 72-84.

-

Ignjatovic, T., et al. (2014). Angiotensin I-converting enzyme inhibitors are allosteric enhancers of kinin B1 and B2 receptor function. PMC, 11(1), 1-10. [Link]

-

Kelm, M. (2005). The measurement of nitric oxide production by cultured endothelial cells. Methods in Enzymology, 396, 502-514. [Link]

-

Téblick, A., et al. (1997). Nitric oxide production by endothelial cells: comparison of three methods of quantification. Life Sciences, 61(14), 1385-1393. [Link]

-

Ghiadoni, L., et al. (2012). Unraveling the Pivotal Role of Bradykinin in ACE Inhibitor Activity. Hypertension, 60(3), 599-601. [Link]

-

Schölkens, B. A. (1992). Role of prostaglandins in the cardiovascular effects of bradykinin and angiotensin-converting enzyme inhibitors. Journal of Cardiovascular Pharmacology, 20 Suppl 9, S75-81. [Link]

-

Sainz, I. M., et al. (1992). Role of prostaglandins in the increased vascular responsiveness to bradykinin in kidneys of spontaneously hypertensive rats. American Journal of Hypertension, 5(3), 193-196. [Link]

-

Tsukahara, H., et al. (1994). Direct measurement of nitric oxide release from vascular endothelial cells. American Journal of Physiology-Heart and Circulatory Physiology, 266(3), H1313-H1316. [Link]

-

Wikipedia. (n.d.). ACE inhibitor. [Link]

-

S, S., & S, S. (2021). A modular map of Bradykinin-mediated inflammatory signaling network. bioRxiv. [Link]

-

van den Hout, M., et al. (2003). Bradykinin, angiotensin-(1-7), and ACE inhibitors: how do they interact? International Journal of Biochemistry & Cell Biology, 35(6), 784-790. [Link]

-

Messina, E. J., et al. (1975). Inhibition of bradykinin vasodilation and potentiation of norepinephrine and angiotensin vasoconstriction by inhibitors of prostaglandin synthesis in skeletal muscle of the rat. Circulation Research, 37(4), 430-437. [Link]

-

S, S., & S, S. (2025). Paper sensors for the measurement of nitric oxide release from endothelial cells. bioRxiv. [Link]

-

Dr.Oracle. (2025). What is the mechanism of action for Angiotensin-Converting Enzyme (ACE) inhibitors, such as this compound?. [Link]

-

Taddei, S., & Bruno, R. M. (2019). A Review of the Role of Bradykinin and Nitric Oxide in the Cardioprotective Action of Angiotensin-Converting Enzyme Inhibitors: Focus on Perindopril. Cardiovascular Drugs and Therapy, 33(5), 583-595. [Link]

-

Kelm, M. (2025). The Measurement of Nitric Oxide Production by Cultured Endothelial Cells. ResearchGate. [Link]

-

Wikipedia. (n.d.). Bradykinin receptor B2. [Link]

-

Wetzker, R., et al. (1998). Bradykinin B2 Receptor-Mediated Mitogen-Activated Protein Kinase. Molecular Pharmacology, 54(3), 515-523. [Link]

-

Al-Jassani, M. J., & Al-Jassani, M. J. (2018). Relationship of this compound with kallikrein-kinin system in hypertensive patients in Erbil city, Iraq. Zanco Journal of Medical Sciences, 22(2), 195-201. [Link]

-

H, H., et al. (1996). Bradykinin receptor localization and cell signaling pathways used by bradykinin in the regulation of gonadotropin-releasing hormone secretion. Endocrinology, 137(10), 4487-4494. [Link]

-

Gauthier, K. M., et al. (2010). ACE inhibition enhances bradykinin relaxations through nitric oxide and B1 receptor activation in bovine coronary arteries. British Journal of Pharmacology, 161(4), 863-874. [Link]

-

Honing, M. L., et al. (2000). Bradykinin-induced vasodilation of human forearm resistance vessels is primarily mediated by endothelium-dependent hyperpolarization. Hypertension, 35(6), 1314-1318. [Link]

-

Sainz, I. M., et al. (1992). Role of Prostaglandins in the Increased Vascular Responsiveness to Bradykinin in Kidneys of Spontaneously Hypertensive Rats. American Journal of Hypertension, 5(3), 193-196. [Link]

-

Nakahata, N., et al. (2004). Different Prostanoids Are Involved in Bradykinin-Induced Endothelium-Dependent and -Independent Vasoconstriction in Rat Mesenteric Resistance Arteries. Journal of Pharmacological Sciences, 94(2), 115-121. [Link]

-

Li, P., et al. (1997). Angiotensin-(1–7) Augments Bradykinin-Induced Vasodilation by Competing With ACE and Releasing Nitric Oxide. Hypertension, 29(1 Pt 2), 394-400. [Link]

-

Greco, S., et al. (2003). Mitogenic signalling by B2 bradykinin receptor in epithelial breast cells. Journal of Cellular Physiology, 196(2), 347-355. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of this compound?. [Link]

-

CV Pharmacology. (n.d.). Angiotensin Converting Enzyme (ACE) Inhibitors. [Link]

-

Gorzalczany, S., et al. (2025). Role of non-nitric oxide non-prostaglandin endothelium-derived relaxing factor(s) in bradykinin vasodilation. ResearchGate. [Link]

-

Biopta. (n.d.). Vasodilatation in ischaemic human subcutaneous resistance arteries (Bradykinin receptor). [Link]

-

American Nurse Journal. (2021). Bradykinin induced angioedema and enzyme inhibitors. [Link]

-

S, S., & S, S. (n.d.). Comparison between the effects of Captopril and this compound on Bradykinin-induced contraction in tracheal smooth muscle of guinea pig. PJMHS, 11(4), 1369-1372. [Link]

-

Mangiafico, R. A. (2013). Neprilysin Inhibitors and Bradykinin. Frontiers in Endocrinology, 4, 149. [Link]

-

StatPearls. (n.d.). Physiology, Bradykinin. NCBI Bookshelf. [Link]

-

Ramalho, F. S., et al. (2000). Angiotensin-converting enzyme inhibition by this compound enhances liver regeneration in rats. Journal of Hepatology, 33(5), 755-761. [Link]

-

D, D., et al. (2025). Enzymatic Assays for the Diagnosis of Bradykinin- Dependent Angioedema. ResearchGate. [Link]

-

GoodRx. (2023). How Does this compound Affect Your Kidneys?. [Link]

-

Henriksen, E. J. (2007). The kallikrein-kinin system, angiotensin converting enzyme inhibitors and insulin sensitivity. Acta Diabetologica, 44(3), 119-126. [Link]

-

I, I., et al. (1988). Angiotensin-converting enzyme inhibitors and the kallikrein-kinin system. Journal of Cardiovascular Pharmacology, 12 Suppl 8, S48-52. [Link]

-

Marceau, F., et al. (2020). In Vitro Modeling of Bradykinin-Mediated Angioedema States. Frontiers in Allergy, 1, 563473. [Link]

-

Benjamin, N., et al. (1989). Local inhibition of converting enzyme and vascular responses to angiotensin and bradykinin in the human forearm. British Journal of Clinical Pharmacology, 27(6), 751-755. [Link]

-

van den Hout, M., et al. (2002). Bradykinin potentiation by ACE inhibitors: a matter of metabolism. British Journal of Pharmacology, 136(6), 887-894. [Link]

-

Kaplan, A. P. (2010). The bradykinin-forming cascade in anaphylaxis and ACE-inhibitor induced angioedema/airway obstruction. Frontiers in Bioscience, S2, 72-84. [Link]

-

Bas, M., et al. (2012). Bradykinin in ACEI and other drug-induced angioedema. Immunology and Allergy Clinics of North America, 32(1), 57-69. [Link]

-

S, S., & S, S. (2023). Is It Still Relevant to Discover New ACE Inhibitors from Natural Products? YES, but Only with Comprehensive Approaches to Address the Patients' Real Problems: Chronic Dry Cough and Angioedema. Molecules, 28(11), 4496. [Link]

-

S, S., & S, S. (2022). Bradykinin Metabolism and Drug-Induced Angioedema. International Journal of Molecular Sciences, 23(19), 11186. [Link]

Sources

- 1. ACE inhibitor - Wikipedia [en.wikipedia.org]

- 2. CV Pharmacology | Angiotensin Converting Enzyme (ACE) Inhibitors [cvpharmacology.com]

- 3. droracle.ai [droracle.ai]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. Physiology, Bradykinin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Unraveling the Pivotal Role of Bradykinin in ACE Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Review of the Role of Bradykinin and Nitric Oxide in the Cardioprotective Action of Angiotensin-Converting Enzyme Inhibitors: Focus on Perindopril - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bradykinin receptor B2 - Wikipedia [en.wikipedia.org]

- 9. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Role of prostaglandins in the cardiovascular effects of bradykinin and angiotensin-converting enzyme inhibitors [pubmed.ncbi.nlm.nih.gov]

- 11. Bradykinin receptor localization and cell signaling pathways used by bradykinin in the regulation of gonadotropin-releasing hormone secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. discovery.researcher.life [discovery.researcher.life]

- 13. Nitric oxide production by endothelial cells: comparison of three methods of quantification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Inhibition of bradykinin vasodilation and potentiation of norepinephrine and angiotensin vasoconstriction by inhibitors of prostaglandin synthesis in skeletal muscle of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. reprocell.com [reprocell.com]

- 16. ACE inhibition enhances bradykinin relaxations through nitric oxide and B1 receptor activation in bovine coronary arteries - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Role of prostaglandins in the increased vascular responsiveness to bradykinin in kidneys of spontaneously hypertensive rats [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. In Vitro Modeling of Bradykinin-Mediated Angioedema States - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Paper sensors for the measurement of nitric oxide release from endothelial cells - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D4SD00154K [pubs.rsc.org]

- 21. The measurement of nitric oxide production by cultured endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Direct measurement of nitric oxide release from vascular endothelial cells. | Semantic Scholar [semanticscholar.org]

- 24. goodrx.com [goodrx.com]

- 25. Bradykinin induced angioedema and enzyme inhibitors [myamericannurse.com]

An In-depth Technical Guide to the Molecular Mechanisms of Lisinopril in Preventing Cardiac Remodeling

Abstract

Cardiac remodeling, a complex pathological process involving alterations in ventricular size, shape, and function, is a final common pathway for numerous cardiovascular diseases leading to heart failure. Angiotensin-converting enzyme (ACE) inhibitors, such as Lisinopril, are a cornerstone of therapy for heart failure, demonstrating profound efficacy in mitigating and even reversing cardiac remodeling.[1] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's cardioprotective effects. We will dissect its canonical role in modulating the Renin-Angiotensin-Aldosterone System (RAAS), explore its non-canonical effects on the kinin-kallikrein system, and delineate the downstream signaling cascades that collectively inhibit cardiomyocyte hypertrophy, interstitial fibrosis, and inflammation. This document is intended for researchers, scientists, and drug development professionals seeking a detailed, mechanistically-grounded understanding of this compound's therapeutic action.

The Pathophysiological Landscape: Cardiac Remodeling

Cardiac remodeling is an adaptive response of the heart to chronic pressure or volume overload, or to direct myocardial injury such as an infarction.[2] While initially compensatory, this process becomes maladaptive over time, characterized by a triad of deleterious changes:

-

Cardiomyocyte Hypertrophy: An increase in the size of individual heart muscle cells, leading to a thickening of the ventricular walls.

-

Interstitial Fibrosis: Excessive deposition of extracellular matrix (ECM) proteins, particularly collagen, by cardiac fibroblasts.[3] This stiffens the myocardium, impairs diastolic function, and disrupts electrical conduction.

-

Inflammation and Cell Death (Apoptosis): Chronic inflammatory responses and programmed cell death contribute to the loss of functional contractile tissue.

These pathological changes are orchestrated by a complex interplay of neurohormonal systems, with the Renin-Angiotensin-Aldosterone System (RAAS) playing a central role.

This compound's Core Mechanism: Dual Modulation of the RAAS and Kinin-Kallikrein System

This compound is a potent, competitive inhibitor of Angiotensin-Converting Enzyme (ACE).[4][5] ACE is a pivotal enzyme with a dual function: it is the catalytic engine for the RAAS cascade and the primary enzyme for degrading bradykinin. This compound's therapeutic efficacy stems from its ability to simultaneously inhibit the pro-remodeling arm of the RAAS and potentiate the anti-remodeling effects of bradykinin.[6][7]

Inhibition of the RAAS Axis

The classical RAAS pathway begins with the conversion of angiotensinogen to angiotensin I (Ang I) by renin. ACE then converts the relatively inactive Ang I into the highly potent octapeptide, angiotensin II (Ang II).[4] Ang II is the primary effector of the RAAS, exerting its detrimental cardiac effects mainly through the Angiotensin II Type 1 Receptor (AT1R).

By blocking ACE, this compound drastically reduces the circulating and tissue levels of Ang II.[4][8][9] This action directly counteracts the key drivers of cardiac remodeling:

-

Reduced Hemodynamic Load: Lower Ang II levels lead to vasodilation, reducing both afterload and preload on the heart.[9][10]

-

Decreased Aldosterone Secretion: Ang II is a potent stimulus for aldosterone release from the adrenal glands.[4] By reducing Ang II, this compound decreases aldosterone levels, which in turn reduces sodium and water retention and mitigates aldosterone's direct pro-fibrotic effects on the heart.[9]

-

Direct Anti-hypertrophic and Anti-fibrotic Effects: Ang II, via AT1R, directly activates intracellular signaling pathways in cardiomyocytes and fibroblasts that promote protein synthesis (hypertrophy) and collagen deposition (fibrosis).[11] this compound's inhibition of Ang II production directly blunts these pathological signals.

Potentiation of the Kinin-Kallikrein System

ACE is functionally identical to Kininase II, the enzyme responsible for the degradation of bradykinin.[7] By inhibiting ACE, this compound prevents bradykinin breakdown, leading to increased local concentrations of this potent vasodilator peptide.[6][7] Bradykinin exerts its cardioprotective effects through the Bradykinin B2 receptor, triggering a cascade of beneficial downstream events:

-

Vasodilation: Stimulation of B2 receptors on endothelial cells promotes the release of nitric oxide (NO) and prostacyclin, causing potent vasodilation and improving coronary blood flow.[7][12]

-

Anti-ischemic Effects: The improved endothelial function and vasodilation contribute to a better myocardial oxygen supply/demand ratio.[12]

-

Direct Anti-remodeling Properties: Bradykinin has been shown to directly counteract hypertrophic and fibrotic signaling in cardiac cells, often by opposing the pathways activated by Ang II.[13][14]

Downstream Signaling Pathways Modulated by this compound

The alterations in Ang II and bradykinin levels initiated by this compound converge on several critical intracellular signaling pathways that govern cell growth, death, and matrix regulation.

Attenuation of Pro-Remodeling Kinase Cascades

Ang II, via the AT1R, is a potent activator of several pro-hypertrophic and pro-fibrotic signaling cascades, most notably the Mitogen-Activated Protein Kinase (MAPK) family (including ERK1/2, JNK, and p38).[15][16]

-

MAPK Pathway: Activation of the MAPK cascade in cardiomyocytes leads to the phosphorylation of transcription factors that drive the expression of "fetal" genes associated with pathological hypertrophy, such as atrial natriuretic peptide (ANP) and B-type natriuretic peptide (BNP).[17][18] In cardiac fibroblasts, these pathways stimulate collagen synthesis. This compound, by reducing Ang II levels, significantly dampens the activation of the MAPK pathway, thus inhibiting these downstream effects.[15]

Modulation of Matrix Metalloproteinases (MMPs)

Cardiac remodeling involves significant turnover of the extracellular matrix. This process is regulated by a balance between MMPs, which degrade matrix components, and their endogenous inhibitors (TIMPs). In heart failure, there is an upregulation and activation of certain MMPs (e.g., MMP-2) that contribute to ventricular dilatation.[[“]][20]

This compound has been shown to directly inhibit the activity of MMPs, an effect that may be independent of its actions on Ang II.[[“]][20] This inhibition helps to preserve the structural integrity of the extracellular matrix and prevent adverse ventricular dilatation.[20]

Enhancement of Anti-Fibrotic and Antioxidant Pathways

Recent studies have highlighted this compound's ability to bolster the heart's endogenous protective mechanisms. Treatment with this compound in human cardiomyocytes has been shown to:

-

Upregulate Antioxidant Proteins: It significantly increases the expression of key antioxidant enzymes like catalase, SOD2, and thioredoxin, which help to neutralize the reactive oxygen species (ROS) that contribute to cardiac injury.[21]

-

Reduce Pro-fibrotic Mediators: this compound treatment leads to a reduction in osteopontin and Galectin-3, two critical proteins involved in the promotion of cardiac fibrosis.[21]

-

Activate Sirtuins: The drug induces an increase in Sirtuin 1 and Sirtuin 6 expression, proteins known for their protective roles against inflammation, vascular aging, and heart disease.[21]

Quantifiable Impact on Cardiac Structure and Function

The molecular mechanisms described culminate in measurable improvements in cardiac structure and function. A prospective, randomized, double-blind trial in patients with hypertensive heart disease provided direct evidence of this compound's anti-fibrotic effects.[3][22]

| Parameter | Baseline (Pre-Lisinopril) | 6 Months this compound Treatment | Significance vs. HCTZ |

| LV Collagen Volume Fraction (%) | 6.9 ± 0.6 | 6.3 ± 0.6 | P < 0.05 |

| Myocardial Hydroxyproline (μg/mg) | 9.9 ± 0.3 | 8.3 ± 0.4 | P < 0.00001 |

| E/A Ratio (Diastolic Function) | 0.72 ± 0.04 | 0.91 ± 0.06 | P < 0.05 |

| Isovolumic Relaxation Time (ms) | 123 ± 9 | 81 ± 5 | P < 0.00002 |

| (Data synthesized from Brilla C.G. et al., Circulation 2000)[3] |

These data demonstrate that this compound therapy can significantly regress myocardial fibrosis, independent of its effect on blood pressure alone, and that this structural improvement is directly associated with enhanced diastolic function.[2][3]

Experimental Validation: Protocols and Workflows

Validating the molecular mechanisms of this compound requires a multi-faceted experimental approach, typically involving animal models of cardiac remodeling (e.g., myocardial infarction via coronary artery ligation or pressure overload via transverse aortic constriction) and subsequent tissue analysis.[23][24]

Protocol 5.1: Western Blot Analysis of Cardiac Fibrosis and Hypertrophy Markers

This protocol details the detection of key proteins involved in remodeling, such as phosphorylated ERK (p-ERK) as a marker of MAPK signaling activation and Collagen Type I as a marker of fibrosis.[25][26]

1. Tissue Lysis and Protein Extraction: a. Retrieve frozen heart ventricle tissue (~50-100 mg) from -80°C storage.[27] b. Immediately place tissue in a pre-chilled tube containing 500 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. c. Homogenize the tissue using a mechanical homogenizer on ice until no solid tissue is visible. d. Incubate the homogenate on ice for 30 minutes with intermittent vortexing. e. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.[27] f. Carefully transfer the supernatant (total protein lysate) to a new pre-chilled tube.

2. Protein Quantification: a. Determine the protein concentration of the lysate using a BCA protein assay according to the manufacturer's instructions. b. Normalize all samples to a final concentration of 2 µg/µL with RIPA buffer.

3. SDS-PAGE and Electrotransfer: a. Mix 20 µg of total protein from each sample with 4x Laemmli sample buffer and heat at 95°C for 5 minutes.[27] b. Load samples onto an 8-12% SDS-polyacrylamide gel and run electrophoresis until adequate separation is achieved. c. Transfer the separated proteins from the gel to a PVDF membrane.[28]

4. Immunodetection: a. Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. b. Incubate the membrane with primary antibodies (e.g., anti-p-ERK, anti-total-ERK, anti-Collagen I, anti-GAPDH) overnight at 4°C with gentle agitation. c. Wash the membrane 3 times for 10 minutes each with TBST. d. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane 5 times for 5 minutes each with TBST. f. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system.[28]

Protocol 5.2: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression

This protocol is used to measure changes in the mRNA levels of hypertrophic genes like Atrial Natriuretic Peptide (ANP) and B-type Natriuretic Peptide (BNP).[29][30]

1. RNA Extraction: a. Homogenize ~30 mg of frozen heart tissue in 1 mL of TRIzol reagent. b. Follow the manufacturer's protocol for phase separation using chloroform and RNA precipitation using isopropanol. c. Wash the RNA pellet with 75% ethanol, air-dry, and resuspend in RNase-free water. d. Assess RNA quantity and quality (A260/A280 ratio) using a spectrophotometer.

2. cDNA Synthesis: a. Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random hexamer primers.[31] b. The reaction typically involves incubation at 50°C for 60 minutes, followed by enzyme inactivation at 85°C for 5 minutes.[31]

3. Real-Time PCR: a. Prepare the PCR reaction mix in a final volume of 20 µL, containing: 10 µL of 2x SYBR Green Master Mix, 1 µL of cDNA, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), and 7 µL of nuclease-free water.[31] b. Use validated primers for target genes (ANP, BNP) and a housekeeping gene (e.g., GAPDH) for normalization. c. Run the reaction on a real-time PCR cycler with typical parameters: initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 60 sec. d. Analyze data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.

Protocol 5.3: Immunohistochemical Staining for Myocardial Collagen

This protocol uses Picrosirius Red staining to visualize and quantify collagen deposition in cardiac tissue sections, a direct measure of fibrosis.[32][33][34]

1. Tissue Preparation: a. Fix harvested hearts in 10% neutral buffered formalin for 24 hours. b. Dehydrate the tissue through a graded series of ethanol, clear with xylene, and embed in paraffin. c. Cut 5 µm thick sections and mount them on charged glass slides.

2. Staining Procedure: a. Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to distilled water. b. Stain the nuclei with Weigert's hematoxylin for 8 minutes, then rinse in running tap water. c. Stain with Picrosirius Red solution (0.1% Sirius Red in saturated picric acid) for 1 hour. d. Wash sections twice in acidified water (0.5% acetic acid). e. Dehydrate rapidly through graded ethanol, clear in xylene, and mount with a permanent mounting medium.

3. Imaging and Quantification: a. Under a standard light microscope, collagen fibers will appear red, and myocytes will appear yellow. b. To specifically visualize collagen types, view under a polarized light microscope, where thicker Type I collagen fibers appear orange-red and thinner Type III fibers appear green. c. Capture multiple images from non-overlapping fields of the left ventricle. d. Use image analysis software (e.g., ImageJ) to quantify the percentage of the total tissue area that is positively stained for collagen.

Conclusion

The therapeutic success of this compound in preventing cardiac remodeling is rooted in a robust and multifaceted molecular mechanism. Its primary action as an ACE inhibitor provides a powerful one-two punch: it cripples the pro-remodeling RAAS pathway by reducing Angiotensin II and simultaneously boosts the cardioprotective Kinin-Kallikrein system by preserving bradykinin. This dual modulation at the top of the neurohormonal cascade leads to the attenuation of downstream pathological signaling through pathways like MAPK, reduces pro-fibrotic and pro-hypertrophic gene expression, and preserves the integrity of the extracellular matrix. These molecular interventions translate directly into the clinically observed regression of myocardial fibrosis and improvement in cardiac function. The experimental protocols detailed herein provide a validated framework for further investigation into the nuanced effects of ACE inhibitors and the development of next-generation therapies for heart failure.

References

-

What is the mechanism of this compound? - Patsnap Synapse. (2024-07-17). [Link]

-

Why is this compound (angiotensin-converting enzyme (ACE) inhibitor) recommended for hypertension? - Dr.Oracle. (2025-11-04). [Link]

-

What is the mechanism of action of this compound? - R Discovery - Researcher.Life. [Link]

-

Mechanism Of Action For this compound - Consensus Academic Search Engine. [Link]

-

What Is this compound's Mechanism of Action? Here's How It Works - GoodRx. (2024-01-02). [Link]

-

An Experimental Model of Myocardial Infarction for Studying Cardiac Repair and Remodeling in Knockout Mice - PubMed. (2023-07-14). [Link]

-

Immunohistochemical staining of collagen type I in cardiac biopsies... - ResearchGate. [Link]

-

Guidelines for experimental models of myocardial ischemia and infarction. [Link]

-

Potential Role of this compound in Reducing Atherosclerotic Risk: Evidence of an Antioxidant Effect in Human Cardiomyocytes Cell Line - NIH. [Link]

-

This compound-mediated regression of myocardial fibrosis in patients with hypertensive heart disease - PubMed. [Link]

-

Measurement of cardiac gene expression by reverse transcription polymerase chain reaction (RT-PCR) - PubMed. [Link]

-

Immunohistochemistry of cardiac sections and adult cardiomyocyte... | Download Scientific Diagram - ResearchGate. [Link]

-

Effects of this compound treatment on proteins involved in fibrosis and... - ResearchGate. [Link]

-

Effects of ACE inhibitors on cardiac angiotensin II and aldosterone in humans: "Relevance of lipophilicity and affinity for ACE" - PubMed. [Link]

-

Differential Effects of Prevention and Reversal Treatment with this compound on Left Ventricular Remodelling in a Rat Model of Heart Failure - NIH. [Link]

-

Angiotensin II Triggered p44/42 Mitogen-Activated Protein Kinase Mediates Sympathetic Excitation in Heart Failure Rats - PubMed Central. [Link]

-

Measurement of Cardiac Gene Expression by Reverse Transcription Polymerase Chain Reaction (RT-PCR) | Springer Nature Experiments. [Link]

-

Immunohistochemical Assessment of Cardiac Macrophages in the Aged Fischer 344 Rat - PMC - NIH. [Link]

-

Extraction of Total Protein from Cardiomyocytes and Western Blotting Analysis - PubMed. [Link]

-

Collagen‐Targeted Peptides for Molecular Imaging of Diffuse Cardiac Fibrosis - PMC. [Link]

-

Angiotensin II inhibits the A-type K+ current of hypothalamic paraventricular nucleus neurons in rats with heart failure: role of MAPK-ERK1/2 signaling. [Link]

-

Angiotensin II inhibits the A-type K + current of hypothalamic paraventricular nucleus neurons in rats with heart failure: role of MAPK-ERK1/2 signaling - PubMed. [Link]

-

Experimental models of cardiac physiology and pathology - PMC. [Link]

-

Protocol for whole heart tissue lysis for Westerns? - ResearchGate. [Link]

-

This compound found to regress myocardial fibrosis in hypertensive patients - | BioWorld. [Link]

-

ACE inhibitor - Wikipedia. [Link]

-

This compound Improves Heart Muscle Function in Hypertensive Patients - Medscape. [Link]

-

This compound - StatPearls - NCBI Bookshelf - NIH. [Link]

-

What is the mechanism by which Angiotensin-Converting Enzyme (ACE) inhibitors are cardioprotective? - Dr.Oracle. [Link]

-

Bradykinin-mediated cardiovascular protective actions of ACE inhibitors. A new dimension in anti-ischaemic therapy? - PubMed. [Link]

-

Echocardiographic Datasets Showing Development of Cardiac Remodelling in Rats at Different Time-points after Acute Myocardial Infarction. [Link]

-

Severe Pneumococcal Pneumonia Causes Acute Cardiac Toxicity and Subsequent Cardiac Remodeling | American Journal of Respiratory and Critical Care Medicine. [Link]

-

This compound increases lung ACE2 levels and SARS-CoV-2 viral load and decreases inflammation but not disease severity in experimental COVID-19 - PubMed Central. [Link]

-

The Role of Bradykinin and Angiotensin Converting Enzyme Inhibitors in Myocardial Protection: A Review of Randomized Control Trials - Brieflands. [Link]

-

Real-time RT-PCR for gene expression profiling in blood of heart failure patients-a pilot study - PubMed. [Link]

-

An Experimental Model of Myocardial Infarction for Studying Cardiac Repair and Remodeling in Knockout Mice | Request PDF - ResearchGate. [Link]

-

Protective Role of Bradykinin in Cardiac Anaphylaxis | Circulation Research. [Link]

-

Western Blotting: Principles, Step-by-Step Workflow, and Troubleshooting Guide - Cusabio. [Link]

-

Western Blot Protocol - YouTube. [Link]

-

Inhibiting the MAPK pathway improves heart failure with preserved ejection fraction induced by salt-sensitive hypertension - PubMed. [Link]

-

PCR Protocols & Primer Design Guide | Boster Bio. [Link]

-

Characterization of ACE Inhibitors and AT1R Antagonists with Regard to Their Effect on ACE2 Expression and Infection with SARS-CoV-2 Using a Caco-2 Cell Model - PMC - NIH. [Link]

-

This compound lowers cardiac adrenergic drive and increases beta-receptor density in the failing human heart - PubMed. [Link]

-

ACE inhibitors in heart failure: what more do we need to know? - PubMed. [Link]

Sources

- 1. ACE inhibitors in heart failure: what more do we need to know? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medscape.com [medscape.com]

- 3. This compound-mediated regression of myocardial fibrosis in patients with hypertensive heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. ACE inhibitor - Wikipedia [en.wikipedia.org]

- 7. droracle.ai [droracle.ai]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. goodrx.com [goodrx.com]

- 10. droracle.ai [droracle.ai]

- 11. This compound increases lung ACE2 levels and SARS-CoV-2 viral load and decreases inflammation but not disease severity in experimental COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Bradykinin-mediated cardiovascular protective actions of ACE inhibitors. A new dimension in anti-ischaemic therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. brieflands.com [brieflands.com]

- 14. ahajournals.org [ahajournals.org]

- 15. Angiotensin II Triggered p44/42 Mitogen-Activated Protein Kinase Mediates Sympathetic Excitation in Heart Failure Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Inhibiting the MAPK pathway improves heart failure with preserved ejection fraction induced by salt-sensitive hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. journals.physiology.org [journals.physiology.org]

- 18. Angiotensin II inhibits the A-type K+ current of hypothalamic paraventricular nucleus neurons in rats with heart failure: role of MAPK-ERK1/2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. consensus.app [consensus.app]

- 20. Differential Effects of Prevention and Reversal Treatment with this compound on Left Ventricular Remodelling in a Rat Model of Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Potential Role of this compound in Reducing Atherosclerotic Risk: Evidence of an Antioxidant Effect in Human Cardiomyocytes Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 22. | BioWorld [bioworld.com]

- 23. An Experimental Model of Myocardial Infarction for Studying Cardiac Repair and Remodeling in Knockout Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. journals.physiology.org [journals.physiology.org]

- 25. Extraction of Total Protein from Cardiomyocytes and Western Blotting Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. cusabio.com [cusabio.com]

- 27. researchgate.net [researchgate.net]

- 28. Western blot protocol | Abcam [abcam.com]

- 29. Measurement of cardiac gene expression by reverse transcription polymerase chain reaction (RT-PCR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Real-time RT-PCR for gene expression profiling in blood of heart failure patients-a pilot study: gene expression in blood of heart failure patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. bosterbio.com [bosterbio.com]

- 32. researchgate.net [researchgate.net]

- 33. researchgate.net [researchgate.net]

- 34. Immunohistochemical Assessment of Cardiac Macrophages in the Aged Fischer 344 Rat - PMC [pmc.ncbi.nlm.nih.gov]

Lisinopril's impact on endothelial nitric oxide synthase (eNOS) activity

An In-Depth Technical Guide: The Molecular Mechanisms of Lisinopril's Impact on Endothelial Nitric Oxide Synthase (eNOS) Activity

Executive Summary

This compound, a cornerstone in the management of hypertension and heart failure, is an inhibitor of the Angiotensin-Converting Enzyme (ACE). While its primary antihypertensive effect is attributed to the suppression of the Renin-Angiotensin System (RAS), its beneficial cardiovascular effects extend significantly to the direct modulation of endothelial function. This guide provides a detailed examination of the molecular mechanisms through which this compound impacts the activity of endothelial nitric oxide synthase (eNOS), the critical enzyme responsible for producing the potent vasodilator and vasoprotective molecule, nitric oxide (NO). We will explore the dual action of this compound: first, by mitigating the deleterious effects of Angiotensin II on the endothelium, and second, by potentiating the bradykinin-B2 receptor signaling axis, which directly stimulates eNOS. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of mechanistic insights and validated experimental protocols to investigate these pathways.

The Endothelium, eNOS, and the Renin-Angiotensin System: A Delicate Balance

The Pivotal Role of eNOS and Nitric Oxide in Vascular Homeostasis

Endothelial nitric oxide synthase (eNOS) is a key regulator of vascular health.[1] It synthesizes nitric oxide (NO) from the amino acid L-arginine. NO is a highly labile gas that diffuses to adjacent vascular smooth muscle cells, activating guanylate cyclase, increasing cyclic GMP (cGMP) levels, and ultimately causing vasodilation. Beyond its role in regulating vascular tone, NO exerts anti-platelet, anti-inflammatory, and anti-proliferative effects, maintaining the overall health of the vascular endothelium.

The Renin-Angiotensin System (RAS) and its Primary Effector: Angiotensin II

The RAS is a hormonal cascade that regulates blood pressure and fluid balance. Its principal effector molecule, Angiotensin II (Ang II), is produced from Angiotensin I by the action of ACE.[2][3][4] Ang II is a potent vasoconstrictor and also promotes sodium and water retention by stimulating aldosterone release.[2]

Angiotensin II-Mediated Endothelial Dysfunction: The Path to eNOS Uncoupling

In pathological states, excessive Ang II activity contributes significantly to endothelial dysfunction. Ang II, via its type 1 receptor (AT1R), activates NADPH oxidase (NOX), a major source of reactive oxygen species (ROS), particularly superoxide anions (O₂•⁻), in the vascular wall.[5][6][7][8] This surge in oxidative stress has several detrimental effects on eNOS:

-

eNOS Uncoupling: Elevated superoxide levels can oxidize tetrahydrobiopterin (BH4), an essential cofactor for eNOS. Without sufficient BH4, eNOS becomes "uncoupled," leading it to produce more superoxide instead of NO, thus amplifying oxidative stress.[5][9][10]

-

Inhibitory Phosphorylation and Dephosphorylation: Ang II can activate signaling pathways, such as those involving protein phosphatase 2A (PP2A), which dephosphorylate eNOS at its key activating site, Serine 1177 (Ser1177), thereby reducing its activity.[6][7]

-

Glutathionylation: Ang II-induced oxidative stress can also lead to the S-glutathionylation of eNOS, a reversible modification that uncouples the enzyme and shifts its output from NO to superoxide.[8][11][12]

This compound's Dual Mechanism of Action on the Endothelium

This compound's therapeutic benefit on the endothelium is not merely a consequence of blood pressure reduction but stems from its direct interference with key signaling pathways.

Primary Action: Inhibition of Angiotensin-Converting Enzyme (ACE)

This compound is a competitive inhibitor of ACE, effectively blocking the conversion of Angiotensin I to the active Angiotensin II.[4][[“]] This single enzymatic blockade has two profound and beneficial downstream consequences for eNOS function.

Consequence 1: Attenuation of Angiotensin II-Mediated eNOS Dysfunction

By reducing systemic and local levels of Ang II, this compound directly counteracts the pathological processes described above. It reduces NOX-derived oxidative stress, which in turn helps to preserve the BH4 cofactor pool and prevent eNOS uncoupling.[9][10] This "recoupling" of eNOS restores its capacity to produce vasoprotective NO. Furthermore, attenuation of Ang II signaling by ACE inhibitors has been shown to reverse the glutathionylation of eNOS, further improving endothelial function.[8][11][12]

Consequence 2: Potentiation of the Bradykinin-B2 Receptor-NO Axis

Crucially, ACE is also the primary enzyme responsible for the degradation of bradykinin, a potent vasodilator peptide. By inhibiting ACE, this compound causes an accumulation of local bradykinin.[14][15] This increased bradykinin availability activates the bradykinin B2 receptors on endothelial cells, initiating a signaling cascade that potently stimulates eNOS activity.[16][17][18][19] This pathway typically involves the activation of Phosphoinositide 3-kinase (PI3K) and the protein kinase Akt (also known as Protein Kinase B), which directly phosphorylates eNOS at the Ser1177 activation site, significantly increasing NO production.[1]

Experimental Validation: A Methodological Guide

To dissect the effects of this compound on eNOS, a multi-pronged approach using cell culture, ex vivo tissue models, and in vivo studies is recommended. Below are core protocols for in vitro investigation.

Study Design Considerations

-

Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) or Human Aortic Endothelial Cells (HAECs) are standard models. Cells can be treated with this compound alone or in combination with Ang II to simulate pathological conditions.

-

Ex Vivo Models: Isolated arterial rings (e.g., from rat aorta or mesenteric arteries) can be mounted in an organ bath to measure isometric tension.[8] This allows for the assessment of endothelium-dependent relaxation in response to agonists like acetylcholine, before and after incubation with this compound.

-

In Vivo Models: Animal models of hypertension or endothelial dysfunction (e.g., spontaneously hypertensive rats) can be treated with this compound to correlate molecular changes in eNOS with physiological outcomes like blood pressure.[20]

Protocol: Quantifying eNOS Phosphorylation via Western Blotting

This protocol determines the ratio of activated (phosphorylated) eNOS to total eNOS protein.[1][21]

-

Cell Lysis: After treatment, wash endothelial cell monolayers with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a 4-12% Bis-Tris polyacrylamide gel and perform electrophoresis to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.[1]

-

Blocking: Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-eNOS (Ser1177) (e.g., at a 1:1000 dilution in 5% BSA/TBST).[22][23]

-

Washing: Wash the membrane 3 times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total eNOS and a loading control (e.g., β-actin or GAPDH) to normalize the data.

-

Densitometry: Quantify band intensity using imaging software. The key output is the ratio of p-eNOS (Ser1177) to total eNOS.

Protocol: Measuring Nitric Oxide Bioavailability via the Griess Assay

This colorimetric assay measures nitrite (NO₂⁻), a stable breakdown product of NO, in the cell culture supernatant.[24][25][26][27]

-

Sample Collection: Collect the cell culture medium from treated cells.

-

Standard Curve Preparation: Prepare a standard curve using known concentrations of sodium nitrite (e.g., 0-100 µM) in fresh culture medium.

-

Griess Reagent Preparation: The Griess reagent consists of two solutions: Solution A (e.g., 1% sulfanilamide in 5% phosphoric acid) and Solution B (0.1% N-(1-Naphthyl)ethylenediamine dihydrochloride in water). Mix equal volumes of A and B immediately before use.[25]

-

Assay Procedure: In a 96-well plate, add 50 µL of each standard or sample.

-

Reaction: Add 50 µL of the freshly mixed Griess reagent to each well.

-

Incubation: Incubate for 10-15 minutes at room temperature, protected from light. A pink/magenta color will develop.

-

Measurement: Read the absorbance at 540 nm using a microplate reader.[28]

-

Calculation: Determine the nitrite concentration in the samples by comparing their absorbance values to the standard curve.

Workflow for a Comprehensive In Vitro Experiment

Data Interpretation and Synthesis

Expected Outcomes and Quantitative Analysis

The combination of these assays provides a comprehensive picture of this compound's effect on the eNOS pathway. The expected outcomes are summarized below.

| Treatment Group | Ang II Effect | This compound Effect | Expected p-eNOS (Ser1177) Level | Expected Nitrite (NO) Level |

| Control | N/A | N/A | Baseline | Baseline |

| Angiotensin II | Yes | No | ↓ Decreased | ↓ Decreased |

| This compound | No | Yes | ↑ Increased | ↑ Increased |

| This compound + Ang II | Yes | Yes | ↔︎ Rescued / Increased vs. Ang II alone | ↔︎ Rescued / Increased vs. Ang II alone |

Conclusion and Future Directions

This compound enhances eNOS activity through a sophisticated dual mechanism. It alleviates the inhibitory and uncoupling effects of Angiotensin II while simultaneously promoting a direct eNOS activation pathway via bradykinin accumulation. This multifaceted action underscores why the benefits of ACE inhibition often extend beyond simple blood pressure control, contributing to improved endothelial health and cardiovascular protection.[14][29] Future research should continue to explore the long-term impacts of different ACE inhibitors on eNOS gene expression and the interplay with other vasoprotective pathways, further refining their therapeutic application in endothelial dysfunction-related pathologies.

References

-

Bio-protocol. (n.d.). 4.6. Nitric Oxide Assay. Bio-protocol. Retrieved from [Link]

- Förstermann, U., & Sessa, W. C. (2012). Therapeutic effect of enhancing endothelial nitric oxide synthase (eNOS) expression and preventing eNOS uncoupling. British Journal of Pharmacology, 165(2), 279–294.

- Satoh, M., Fujimoto, S., Haruna, Y., Arakawa, S., Horike, H., Komai, N., ... & Sasaki, T. (2007). Attenuation of angiotensin II signaling recouples eNOS and inhibits nonendothelial NOX activity in diabetic mice. Diabetes, 56(1), 118-126.

- Satoh, M., Fujimoto, S., Haruna, Y., Arakawa, S., Horike, H., Komai, N., ... & Sasaki, T. (2007). Attenuation of Angiotensin II Signaling Recouples eNOS and Inhibits Nonendothelial NOX Activity in Diabetic Mice. Diabetes, 56(1), 118-126.

- Mori, J., Al-Osta, A., & Skafidas, E. (2020). Bradykinin B2 Receptor Signaling Increases Glucose Uptake and Oxidation: Evidence and Open Questions. Frontiers in Endocrinology, 11, 571.

- Butler, R., Morris, A. D., & Struthers, A. D. (2001). This compound improves endothelial function in chronic cigarette smokers. Clinical Science, 101(3), 245-250.

- Gambardella, L., S-L, F., & Z-J, L. (1997). This compound improves endothelial dysfunction in hypertensive NIDDM subjects with diabetic nephropathy.

- Lee, B. K., Piao, L., & Lim, D. Y. (2001). Nitric oxide inhibits the bradykinin B2 receptor-mediated adrenomedullary catecholamine release but has no effect on adrenal blood flow response in vivo. Naunyn-Schmiedeberg's Archives of Pharmacology, 364(4), 343-350.

- Garvin, J. L., & Herrera, M. (2017). Bradykinin/B2 receptor activation regulates renin in M-1 cells via protein kinase C and nitric oxide. American Journal of Physiology-Renal Physiology, 312(3), F477-F484.

- Morris, S. T., McMurray, J. J., Rodger, C., & Struthers, A. D. (1998). This compound improves arterial function in hyperlipidaemia. Clinical Science, 95(2), 195-201.

- BenchChem. (2025).

- Werner, E. R., Gorren, A. C., & Mayer, B. (2000). Interaction of endothelial and neuronal nitric-oxide synthases with the bradykinin B2 receptor. Binding of an inhibitory peptide to the oxygenase domain blocks uncoupled NADPH oxidation. The Journal of biological chemistry, 275(8), 5291–5296.

- Zhang, Y., Han, D., Wang, Y., Zhang, Y., & Zhang, Y. (2020). Angiotensin II Decreases Endothelial Nitric Oxide Synthase Phosphorylation via AT1R Nox/ROS/PP2A Pathway. Frontiers in Physiology, 11, 580880.

-

ResearchGate. (2013). Nitric Oxide Assay?. ResearchGate. Retrieved from [Link]

- Zhang, Y., Han, D., Wang, Y., Zhang, Y., & Zhang, Y. (2020). Angiotensin II Decreases Endothelial Nitric Oxide Synthase Phosphorylation via AT1R Nox/ROS/PP2A Pathway. Frontiers in Physiology, 11, 580880.

- Hornig, B., Arakawa, N., & Drexler, H. (1998). ACE inhibitors and statins acutely improve endothelial dysfunction of human coronary arterioles. Journal of the American College of Cardiology, 31(4), 819-824.

- Protocol Exchange. (2019). Protocol Griess Test.

-

ResearchGate. (n.d.). Effect of this compound on the endothelial-dependent vascular response to acetylcholine. ResearchGate. Retrieved from [Link]

- Iwai, M., Chen, R., Imura, Y., & Horiuchi, M. (2004). Role of Bradykinin, Nitric Oxide, and Angiotensin II Type 2 Receptor in Imidapril-Induced Angiogenesis. Hypertension, 44(4), 543-548.

- De Nicolis, F., L-A, F., & F, C. (2004). Therapeutic modulation of the nitric oxide: all ace inhibitors are not equivalent. Journal of hypertension, 22(10), 1963-70.

- Tsikas, D. (2017). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. Journal of Visualized Experiments, (128), 55535.

- Abdelkawy, K. S., & Salem, K. A. (2015). Simple Method for Measuring Endothelial Nitric Oxide Synthase Activity in Clinical Researches. Journal of Applied Pharmaceutical Science, 5(11), 001-006.

- Chen, C. A., Wang, T. Y., Varadharaj, S., & Zweier, J. L. (2014). Glutathionylation Mediates Angiotensin II–Induced eNOS Uncoupling, Amplifying NADPH Oxidase‐Dependent Endothelial Dysfunction.

- Al-Barwani, S., Al-Siyabi, S., & Al-Husseini, I. (2014). This compound alters contribution of nitric oxide and K(Ca) channels to vasodilatation in small mesenteric arteries of spontaneously hypertensive rats. Physiological research, 63(6), 759–767.

-

ResearchGate. (2014). What is the best method for measuring endothelium function?. ResearchGate. Retrieved from [Link]

- Chen, C. A., Wang, T. Y., Varadharaj, S., & Zweier, J. L. (2014). Glutathionylation Mediates Angiotensin II–Induced eNOS Uncoupling, Amplifying NADPH Oxidase‐Dependent Endothelial Dysfunction.

- Hecker, M., & V, U. (1998). Interactions among ACE, kinins and NO. Cardiovascular research, 40(2), 245-53.

-

GoodRx. (2024). What Is this compound's Mechanism of Action? Here's How It Works. GoodRx. Retrieved from [Link]

- Zhou, Z., & P, V. (2002). Potential role of eNOS in the therapeutic control of myocardial oxygen consumption by ACE inhibitors and amlodipine. Cardiovascular research, 54(1), 55-62.

-

ResearchGate. (n.d.). ACE inhibition reduces eNOS glutathionylation and improves.... ResearchGate. Retrieved from [Link]

- Abdelkawy, K. S., & Salem, K. A. (2015). Simple Method for Measuring Endothelial Nitric Oxide Synthase Activity in Clinical Researches. Semantic Scholar.

-

Consensus Academic Search Engine. (n.d.). Mechanism Of Action For this compound. Consensus. Retrieved from [Link]

-

Researcher.Life. (n.d.). What is the mechanism of action of this compound?. R Discovery. Retrieved from [Link]

- Abdelkawy, K. S., & Salem, K. A. (2015). Simple Method for Measuring Endothelial Nitric Oxide Synthase Activity in Clinical Researches. Journal of Applied Pharmaceutical Science, 5(11), 001-006.

-

National Center for Biotechnology Information. (2023). This compound. StatPearls. Retrieved from [Link]

- K-F, H., & F, L. (2018). Role of Bradykinin in the Regulation of Endothelial Nitric Oxide Synthase Expression by Cardiovascular Drugs. Current medicinal chemistry, 25(30), 3618-3627.

-

National Center for Biotechnology Information. (2020). Overview of the Assessment of Endothelial Function in Humans. NCBI. Retrieved from [Link]

- F, H., T, G., & A, H. (2016). Activation of Endothelial Nitric Oxide (eNOS) Occurs through Different Membrane Domains in Endothelial Cells. PloS one, 11(3), e0151556.

- Venugopal, S. K., Devaraj, S., & Jialal, I. (2002). Demonstration That C-Reactive Protein Decreases eNOS Expression and Bioactivity in Human Aortic Endothelial Cells.

- Recoletos, A. (2010). Noninvasive Assessment of Endothelial Function in Clinical Practice. Revista Española de Cardiología (English Edition), 63(5), 593-607.

- Deanfield, J. E., Halcox, J. P., & Rabelink, T. J. (2007). Endothelial Function and Dysfunction: Testing and Clinical Relevance.

- ResearchGate. (n.d.). Western blotting analysis of phosphorylated eNOS at Ser1177 [p-eNOS.... ResearchGate. Retrieved from https://www.researchgate.net/figure/Western-blotting-analysis-of-phosphorylated-eNOS-at-Ser1177-p-eNOS-Ser1177-total_fig5_263884813

-

Dr.Oracle. (2025). What methods are used to diagnose endothelial dysfunction?. Dr.Oracle. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. goodrx.com [goodrx.com]